1-Benzyl-3-hydroxypyridinium bromide
Overview
Description
1-Benzyl-3-hydroxypyridinium bromide is a chemical compound with the molecular formula C12H12BrNO. It is a pyridinium salt, characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a hydroxyl group at the third position of the ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
1-Benzyl-3-hydroxypyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its cholinergic properties and potential use in treating neurological disorders.
Safety and Hazards
The safety information for 1-Benzyl-3-hydroxypyridinium bromide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many similar compounds interact with their targets by binding to specific sites, altering the target’s function, and triggering a cascade of biochemical events .
Biochemical Pathways
It’s common for compounds to affect multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-hydroxypyridinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The compound acts as an inhibitor of NADPH oxidase, thereby reducing the production of ROS. This interaction is crucial in preventing oxidative stress and protecting cells from damage .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound can reduce inflammation and promote cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of NADPH oxidase, preventing the enzyme from producing ROS. Additionally, it inhibits the phosphorylation of IκB kinase, which is necessary for the activation of NF-κB. This inhibition leads to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on NADPH oxidase and NF-κB for several weeks. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NADPH oxidase and reduces oxidative stress without causing significant toxicity. At high doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate. These changes in metabolite levels can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by organic cation transporters (OCTs), which facilitate its uptake into cells. Once inside the cells, this compound can bind to various intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. The compound’s activity and function are influenced by its subcellular localization. For example, its presence in the mitochondria allows it to directly interact with mitochondrial enzymes and modulate mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s targeting to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyridinium bromide can be synthesized through the reaction of 3-hydroxypyridine with benzyl bromide. The reaction typically involves the use of a solvent such as acetonitrile or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxypyridinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Formation of benzyl-3-pyridone.
Reduction: Formation of benzyl-3-pyridinol.
Substitution: Formation of various substituted benzyl-3-hydroxypyridinium derivatives.
Comparison with Similar Compounds
1-Ethyl-3-hydroxypyridinium bromide: Similar structure but with an ethyl group instead of a benzyl group.
Pyridostigmine bromide: A cholinesterase inhibitor with a similar pyridinium structure but different substituents.
Neostigmine bromide: Another cholinesterase inhibitor with a similar mechanism of action.
Uniqueness: 1-Benzyl-3-hydroxypyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-ol;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOVVLHSCLWWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62214-78-2 | |
Record name | Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62214-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-benzyl-3-hydroxy-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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